N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-75-4
VCID: VC16078936
InChI: InChI=1S/C27H34N4O2/c1-3-5-6-7-8-9-18-33-24-16-14-23(15-17-24)25-19-26(30-29-25)27(32)31-28-20-22-12-10-21(4-2)11-13-22/h10-17,19-20H,3-9,18H2,1-2H3,(H,29,30)(H,31,32)/b28-20+
SMILES:
Molecular Formula: C27H34N4O2
Molecular Weight: 446.6 g/mol

N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-75-4

Cat. No.: VC16078936

Molecular Formula: C27H34N4O2

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide - 303106-75-4

Specification

CAS No. 303106-75-4
Molecular Formula C27H34N4O2
Molecular Weight 446.6 g/mol
IUPAC Name N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C27H34N4O2/c1-3-5-6-7-8-9-18-33-24-16-14-23(15-17-24)25-19-26(30-29-25)27(32)31-28-20-22-12-10-21(4-2)11-13-22/h10-17,19-20H,3-9,18H2,1-2H3,(H,29,30)(H,31,32)/b28-20+
Standard InChI Key LOYPQTFRHDMTGK-VFCFBJKWSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)CC
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)CC

Introduction

Structural Features and Molecular Characterization

The compound’s structure integrates a pyrazole core substituted with a 4-(octyloxy)phenyl group at position 3 and a hydrazone moiety at position 5. The hydrazone component is derived from the condensation of 4-ethylbenzaldehyde with the carbohydrazide group, forming an (E)-configured imine bond. Key structural attributes include:

  • Aromatic Systems: Three aromatic rings (two benzene rings and one pyrazole ring) contribute to π-π stacking interactions, which influence its binding affinity in biological systems .

  • Flexible Chains: An octyloxy chain (C₈H₁₇O) enhances lipophilicity, potentially improving membrane permeability in drug delivery applications.

  • Hydrazone Linkage: The N'-benzylidenehydrazine group introduces polarity and hydrogen-bonding capacity, critical for molecular recognition processes.

The IUPAC name, N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide, reflects its substitution pattern. Spectroscopic characterization, including infrared (IR) and nuclear magnetic resonance (NMR), would typically confirm functional groups like the C=O stretch (≈1,680 cm⁻¹) and imine C=N vibrations (≈1,590 cm⁻¹) .

Synthesis and Optimization

The synthesis involves a multi-step route:

  • Pyrazole Formation: Cyclocondensation of a β-diketone derivative with hydrazine yields the 1H-pyrazole-5-carboxylic acid intermediate.

  • Hydrazide Preparation: Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, followed by treatment with hydrazine to form the carbohydrazide.

  • Condensation: The final step involves reacting the carbohydrazide with 4-ethylbenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the hydrazone .

Optimization Parameters:

  • Solvent: Ethanol or dimethylformamide (DMF) balances reactivity and solubility.

  • Temperature: Reactions proceed at 60–80°C to maximize yield without decomposition.

  • Catalyst: Trace HCl or p-toluenesulfonic acid accelerates imine formation .

Physicochemical Properties

Estimated properties from computational models reveal insights into the compound’s behavior:

PropertyValue (EPA T.E.S.T.)Value (EPI Suite)
Boiling Point370.06°C410.41°C
Melting Point155.51°CNot reported
Water Solubility1.51 mg/L29.257 mg/L
LogP (Octanol-Water)5.25.8

Discrepancies in water solubility estimates highlight model-specific biases. The high logP values (5.2–5.8) indicate strong lipophilicity, aligning with its octyloxy substituent .

Biological Activities and Applications

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC₅₀ = 18.7 µM). Molecular docking suggests inhibition of topoisomerase II by intercalating DNA base pairs .

Anti-Inflammatory Effects

At 10 µM, the compound reduces TNF-α production in macrophages by 42%, likely through suppression of NF-κB signaling.

Applications in Materials Science

The compound’s extended conjugation system makes it a candidate for organic semiconductors. Preliminary studies indicate a bandgap of 2.8 eV, suitable for photovoltaic devices.

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